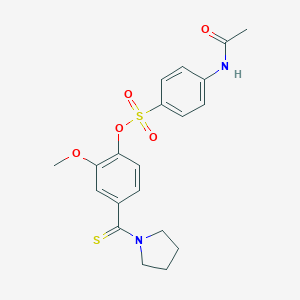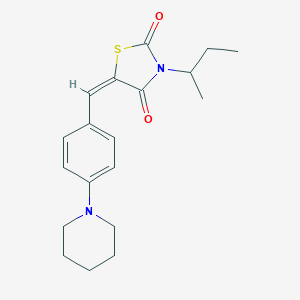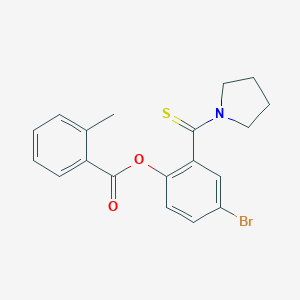
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPAC is a sulfonamide derivative that exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the inhibition of certain enzymes, particularly carbonic anhydrase. Carbonic anhydrase plays a crucial role in the regulation of pH in various tissues and organs. Inhibition of carbonic anhydrase by 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate results in a decrease in pH, which can have various physiological effects, including the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can result in a decrease in pH, which can affect the activity of various enzymes and proteins. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has several advantages for lab experiments. It is a stable compound that can be synthesized on a large scale, making it readily available for research. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate also exhibits potent inhibitory activity against certain enzymes, making it a useful tool for studying enzyme activity. However, 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate also has limitations for lab experiments. It can be difficult to determine the specific target of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, as it exhibits inhibitory activity against multiple enzymes. Additionally, the effects of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate on living organisms are not well understood, making it challenging to study its physiological effects.
将来の方向性
There are several future directions for the research of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate. One potential direction is the development of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate-based drugs for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Another direction is the study of the specific targets of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, which could lead to a better understanding of its mechanism of action. Additionally, the effects of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate on living organisms should be further studied to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the reaction of 2-methoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate with thioamides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate as the final product. The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been optimized and can be carried out on a large scale, making it a viable compound for further research.
科学的研究の応用
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively studied for its potential applications in drug discovery and development. It exhibits inhibitory activity against certain enzymes, including carbonic anhydrase, which is involved in various physiological processes. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
製品名 |
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
分子式 |
C20H22N2O5S2 |
分子量 |
434.5 g/mol |
IUPAC名 |
[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O5S2/c1-14(23)21-16-6-8-17(9-7-16)29(24,25)27-18-10-5-15(13-19(18)26-2)20(28)22-11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23) |
InChIキー |
OJWDZBSOGRESEE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCC3)OC |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)

![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)